1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
CAS No.: 1396807-48-9
Cat. No.: VC11901144
Molecular Formula: C16H17N5O2S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396807-48-9 |
|---|---|
| Molecular Formula | C16H17N5O2S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrazol-1-ylethanone |
| Standard InChI | InChI=1S/C16H17N5O2S/c22-14(11-21-7-2-6-17-21)20-8-4-12(5-9-20)15-18-19-16(24-15)13-3-1-10-23-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
| Standard InChI Key | RNUNAEQDLUDZKY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4 |
| Canonical SMILES | C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of 1,3,4-thiadiazole derivatives, characterized by a fused piperidine-thiadiazole core with furan and pyrazole substituents. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₂S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 1-[4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethanone |
| SMILES | C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4 |
| Key Functional Groups | Piperidine, 1,3,4-thiadiazole, furan, pyrazole |
The structure combines a piperidine ring connected to a 1,3,4-thiadiazole moiety substituted with a furan group at position 5. The ethanone bridge links the piperidine to a pyrazole ring, enhancing molecular interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:
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Cyclization: Reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions to form the thiadiazole ring .
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Piperidine Functionalization: Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions.
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Ethanone Bridge Formation: Coupling the piperidine-thiadiazole intermediate with a pyrazole-containing acetyl group using catalysts like palladium .
Key conditions for optimization include inert atmospheres (e.g., nitrogen), controlled temperatures (50–160°C), and purification via column chromatography .
Reactivity
The compound exhibits reactivity typical of nitrogen- and sulfur-containing heterocycles:
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Nucleophilic Substitutions: The thiadiazole sulfur and pyrazole nitrogen sites are prone to electrophilic attacks.
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Oxidation: The furan ring may undergo oxidation under strong oxidizing agents.
Mechanistic Insights
Enzyme Inhibition
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GLS1 Inhibition: The thiadiazole core chelates active-site residues, while the pyrazole group enhances binding affinity .
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COX-II Selectivity: Hydrophobic interactions between the furan ring and the enzyme’s hydrophobic pocket drive selectivity over COX-I .
Cellular Effects
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 in cancer cells .
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Cell Cycle Arrest: G1/S phase arrest observed in leukemia (Jurkat) and glioma (C6) cell lines .
Comparative Analysis with Analogues
The pyrazole substituent in the target compound enhances solubility and target engagement compared to bulkier groups (e.g., indole).
Future Directions
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